3-Fluoro-5-(hydroxymethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related benzonitrile derivatives is described in several papers. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues is reported to be efficient and facile, providing higher chemical yields . Another paper discusses the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), which, while not the same, shares the fluoro and hydroxy functionalities . The synthesis of 3,5-dihydroxy benzonitrile from 3,5-dihydroxybenzoic acid is also reported, which could provide insights into the hydroxylation steps that might be used for synthesizing 3-Fluoro-5-(hydroxymethyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(hydroxymethyl)benzonitrile would consist of a benzene ring with a nitrile group (C≡N) attached, a fluorine atom at the 3-position, and a hydroxymethyl group (-CH2OH) at the 5-position. The presence of these functional groups would influence the molecule's reactivity and interaction with other molecules. For example, the fluorine atom is an electron-withdrawing group that could affect the electron density of the aromatic ring .
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives can be influenced by substituents on the benzene ring. For example, the presence of a fluorine atom can enhance the electrophilic aromatic substitution reactions due to its electron-withdrawing nature . The hydroxymethyl group could be involved in various chemical reactions, such as oxidation or condensation, to form more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-(hydroxymethyl)benzonitrile would be influenced by its functional groups. The fluorine atom would likely increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability . The hydroxymethyl group could contribute to the compound's solubility in polar solvents due to its ability to form hydrogen bonds. The nitrile group could engage in dipole-dipole interactions and potentially be a site for further chemical modification .
Scientific Research Applications
1. Positron Emission Tomography (PET) Imaging Agent
3-Fluoro-5-(hydroxymethyl)benzonitrile is used in the development of PET imaging agents. Specifically, it is involved in the synthesis of the radiotracer [(18)F]FPEB, which targets the metabotropic glutamate subtype 5 receptor (mGluR5). This has significant implications in clinical research for brain imaging and neurological studies (Lim et al., 2014).
2. Development of Radioligands
This compound is central to the synthesis of various radioligands, such as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. These radioligands have high affinity and are potent in targeting mGluR5 receptors, important in brain imaging for studying neurological disorders (Siméon et al., 2007).
3. Synthesis of High Affinity mGluR5 Receptor Antagonists
3-Fluoro-5-(hydroxymethyl)benzonitrile derivatives have been found to be potent and selective mGluR5 receptor antagonists. These compounds show promise in developing treatments for various neurological conditions (Tehrani et al., 2005).
4. Mechanistic Insights in Continuous Flow Chemistry
The compound has been studied in the context of continuous flow chemistry, particularly in reactions like iodination of related benzonitrile derivatives. This contributes to understanding the mechanistic aspects of chemical reactions in pharmaceutical manufacturing (Dunn et al., 2018).
5. Exploration in Radiation-Induced Chemical Reactions
Research has explored the effects of radiation-induced hydroxylation on benzonitrile derivatives, including 3-Fluoro-5-(hydroxymethyl)benzonitrile. This is significant in understanding the chemical behavior of these compounds under various conditions, like in the presence of metal ions (Eberhardt, 1977).
6. Synthesis of Antidepressant Impurities
It has been involved in the synthesis of impurities of certain antidepressants, providing insights into pharmaceutical quality control and drug synthesis processes (Zhang Dao-zhen, 2010).
7. PET Imaging for Human Brain Studies
This chemical is crucial in synthesizing compounds like [18F]FPEB for PET imaging of the human brain, particularly in understanding mGluR5 in various neurological conditions (Liang et al., 2014).
properties
IUPAC Name |
3-fluoro-5-(hydroxymethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHYRQVLUQAAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738743 | |
Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(hydroxymethyl)benzonitrile | |
CAS RN |
1021871-34-0 | |
Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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